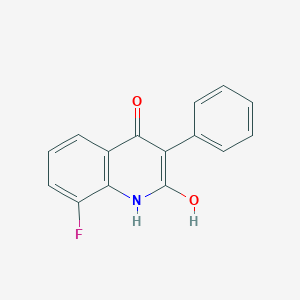
8-fluoro-2-hydroxy-3-phenyl-1H-quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “8-fluoro-2-hydroxy-3-phenyl-1H-quinolin-4-one” is a chemical entity with significant applications in various fields. It is known for its unique properties and versatility in chemical reactions, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 8-fluoro-2-hydroxy-3-phenyl-1H-quinolin-4-one involves several synthetic routes, each with specific reaction conditions. One common method includes the use of cyclodextrins for the formation of inclusion complexes. Cyclodextrins are cyclic oligosaccharides that can encapsulate the compound within their non-polar cavity, enhancing its stability and solubility . The reaction conditions typically involve the use of solvents like ethanol or water, and the process may require heating or stirring to facilitate the inclusion complex formation.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated systems. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are used to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
8-fluoro-2-hydroxy-3-phenyl-1H-quinolin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions and result in the formation of oxidized products.
Reduction Reactions: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents. These reactions are usually carried out in anhydrous solvents like tetrahydrofuran or ether.
Substitution Reactions: Halogenation and nitration are common substitution reactions for this compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions can yield alcohols or amines. Substitution reactions typically result in halogenated or nitrated derivatives of the compound .
Scientific Research Applications
8-fluoro-2-hydroxy-3-phenyl-1H-quinolin-4-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: this compound is explored for its potential therapeutic effects, including its role in drug development and disease treatment.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 8-fluoro-2-hydroxy-3-phenyl-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-fluoro-2-hydroxy-3-phenyl-1H-quinolin-4-one include other cyclodextrin inclusion complexes and derivatives with comparable chemical structures and properties. Examples include:
Cyclodextrin Inclusion Complexes: These compounds share the ability to form stable inclusion complexes with various guest molecules.
Derivatives with Similar Functional Groups: Compounds with similar functional groups, such as hydroxyl or carboxyl groups, exhibit comparable reactivity and applications.
Uniqueness
What sets this compound apart from similar compounds is its specific chemical structure and the unique properties it imparts. Its ability to form stable inclusion complexes with cyclodextrins enhances its solubility and stability, making it particularly valuable in pharmaceutical and industrial applications .
Properties
IUPAC Name |
8-fluoro-2-hydroxy-3-phenyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c16-11-8-4-7-10-13(11)17-15(19)12(14(10)18)9-5-2-1-3-6-9/h1-8H,(H2,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNAEEMCUNVPAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=C(C2=O)C=CC=C3F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(NC3=C(C2=O)C=CC=C3F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














